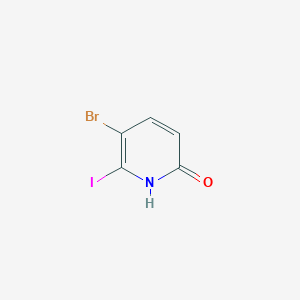
5-溴-6-碘-1H-吡啶-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-6-iodo-1H-pyridin-2-one is a chemical compound with the molecular formula C5H3BrINO. It is a heterocyclic compound that contains both bromine and iodine atoms attached to a pyridinone ring. This compound is widely used in scientific research due to its unique properties and reactivity.
科学研究应用
5-Bromo-6-iodo-1H-pyridin-2-one has diverse applications in scientific research, including:
Pharmaceutical Synthesis: The compound is used as an intermediate in the synthesis of various pharmaceutical agents.
Material Science: The compound’s halogenated structure makes it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: Researchers use the compound to study the effects of halogenation on biological activity. It can serve as a model compound to investigate the interactions of halogenated molecules with biological targets.
Chemical Biology: The compound is employed in chemical biology to design probes and inhibitors for studying enzyme functions and signaling pathways.
准备方法
The synthesis of 5-Bromo-6-iodo-1H-pyridin-2-one typically involves halogenation reactions. One common method is the bromination of 6-iodo-1H-pyridin-2-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at a specific temperature to ensure the selective introduction of the bromine atom at the desired position .
Industrial production methods for this compound may involve similar halogenation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
5-Bromo-6-iodo-1H-pyridin-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and organometallic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridinone derivatives with different oxidation states. Reduction reactions can also be performed to remove the halogen atoms and obtain the parent pyridinone compound.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while Suzuki-Miyaura coupling can produce biaryl compounds with various substituents.
作用机制
The mechanism by which 5-Bromo-6-iodo-1H-pyridin-2-one exerts its effects depends on its specific application. In pharmaceutical synthesis, the compound’s reactivity allows for the formation of various bioactive molecules. In biological research, the halogen atoms can interact with biological targets through halogen bonding, affecting the compound’s binding affinity and specificity.
The molecular targets and pathways involved vary based on the specific derivatives and applications. For example, halogenated pyridinones may target enzymes involved in metabolic pathways or signaling cascades, leading to changes in cellular functions and responses .
相似化合物的比较
5-Bromo-6-iodo-1H-pyridin-2-one can be compared with other halogenated pyridinones, such as:
5-Bromo-2(1H)-pyridinone: This compound contains only a bromine atom and lacks the iodine atom, resulting in different reactivity and applications.
6-Iodo-1H-pyridin-2-one: This compound contains only an iodine atom and lacks the bromine atom, leading to variations in its chemical behavior and uses.
5-Chloro-6-iodo-1H-pyridin-2-one: This compound contains a chlorine atom instead of a bromine atom, which can influence its reactivity and interactions with other molecules.
The uniqueness of 5-Bromo-6-iodo-1H-pyridin-2-one lies in the presence of both bromine and iodine atoms, which provides a distinct combination of reactivity and properties that can be harnessed for various scientific applications.
属性
IUPAC Name |
5-bromo-6-iodo-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrINO/c6-3-1-2-4(9)8-5(3)7/h1-2H,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJSQYGHBFEFRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1Br)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.89 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














